Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a carbamate group, which is a functional group derived from carbamic acid
Preparation Methods
The synthesis of ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 3,4-difluoroaniline with a suitable thioamide under acidic conditions to form the thiazole core.
Introduction of the Carbamate Group: The next step involves the introduction of the carbamate group. This can be done by reacting the thiazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the thiazole-carbamate intermediate with an appropriate electrophile to introduce the oxoethyl group, completing the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the carbamate group, using reagents like halogens or nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
2-Amino-4-(3,4-difluorophenyl)thiazole: This compound shares the thiazole core and the 3,4-difluorophenyl group but lacks the carbamate and oxoethyl groups, resulting in different chemical properties and applications.
2-Chloro-N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide: This compound features a similar thiazole core but has a chloroacetamide group instead of the carbamate and oxoethyl groups.
2-Cyano-N-(4-(3,4-difluorophenyl)-1,3-thiazol-2-yl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c1-2-22-14(21)19-13-18-9(7-23-13)6-12(20)17-8-3-4-10(15)11(16)5-8/h3-5,7H,2,6H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWIENXQTPPVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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